Methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a methyl ester group, a phenyl group, and a 4-methylbenzyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of 4-methylbenzylhydrazine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ester groups to alcohols or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a scaffold for designing drugs with anti-inflammatory, analgesic, or anticancer activities. Researchers explore its interactions with biological targets to identify new drug candidates.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or coatings can enhance the properties of these materials, such as their thermal stability, mechanical strength, or chemical resistance.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- Methyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate
- Methyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
- Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
Uniqueness: Methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its physicochemical properties, making it distinct from other similar compounds.
Biological Activity
Methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring substituted with a methyl group and a phenyl group, which are critical for its biological activity.
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit diverse biological activities, particularly in inhibiting cancer cell proliferation. The mechanisms through which these compounds exert their effects include:
- Inhibition of key enzymes : Many pyrazole derivatives inhibit enzymes such as topoisomerase II and various kinases (e.g., EGFR, VEGFR), which are crucial for cancer cell growth and survival .
- Modulation of signaling pathways : These compounds can interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects .
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrazole derivatives. This compound has shown promising results against various cancer cell lines:
- Breast Cancer : Studies have demonstrated that pyrazole derivatives can inhibit the growth of MDA-MB-231 cells, a common breast cancer cell line .
- Liver Cancer : The compound has also been evaluated for its effects on HepG2 cells, showing varying degrees of cytotoxicity depending on structural modifications .
Other Biological Activities
Beyond anticancer properties, this compound has been explored for other therapeutic potentials:
- Antimicrobial Activity : Some derivatives have exhibited significant antibacterial and antifungal activities, indicating their potential use in treating infections .
- Anti-inflammatory Effects : Research has suggested that certain pyrazole derivatives can reduce inflammation by inhibiting nitric oxide production and other inflammatory markers .
Synthesis and Evaluation
A study published in 2022 synthesized various pyrazole derivatives, including this compound. The biological evaluation showed that specific substitutions on the pyrazole ring significantly influenced cytotoxicity against different cancer cell lines. Compounds with electron-withdrawing groups were generally more active than those with electron-donating groups .
Structure-Activity Relationship (SAR) Studies
SAR studies have highlighted that modifications at specific positions on the pyrazole ring can enhance or diminish biological activity. For instance, compounds with halogen substitutions at the para position of the phenyl ring demonstrated increased inhibitory activity against cancer cells compared to their unsubstituted counterparts .
Data Table: Biological Activity Summary
Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 | 10 | Inhibition of topoisomerase II |
This compound | HepG2 | 15 | EGFR inhibition |
Other Derivative X | A549 (Lung) | 12 | Microtubule disruption |
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)methyl]-5-phenylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-8-10-15(11-9-14)13-21-18(19(22)23-2)12-17(20-21)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFNYBPXNFDKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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